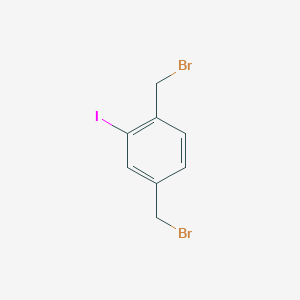

1,4-Bis(bromomethyl)-2-iodobenzene

Overview

Description

“1,4-Bis(bromomethyl)-2-iodobenzene” is a chemical compound with the molecular formula C8H8Br2 . It is also known as "Benzene, 1,4-bis(bromomethyl)-" .

Synthesis Analysis

The synthesis of “this compound” has been mentioned in several studies. For instance, it was used in the synthesis of polymeric architectures such as two-armed linear polymers and tri- and tetra-armed polymers . In another study, it was used in the alkylation of triazine-thione derivatives to create novel bis-triazine derivative dyes .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in several studies. For example, it was used in the synthesis of polymeric architectures, and the number of polymer arms was related to the number of arylmethyl triflate groups bound in the initiators through divergent chain propagation .

Chemical Reactions Analysis

“this compound” has been involved in various chemical reactions. For instance, it was used in the synthesis of polymeric architectures through arylmethyl triflate-mediated ring-opening polymerization of cyclic dithiocarbonate .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 263.957 . More detailed properties were not found in the papers retrieved.

Scientific Research Applications

Synthesis and Chemical Reactions

1,4-Bis(bromomethyl)-2-iodobenzene and its derivatives are key in various synthesis processes. For example, Song Yan-min (2007) discussed the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene using a multi-step reaction starting from p-xylene, highlighting its utility in creating specific fluorobenzene compounds (Song Yan-min, 2007).

Polymer Chemistry

In polymer chemistry, compounds like this compound are used as monomers. E. M. Sanford et al. (1999) found that using the bis(bromomethyl) monomer led to higher yields and molecular weights in the production of poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] compared to the bis(chloromethyl) monomer (E. M. Sanford et al., 1999).

Catalysis and Cross-Coupling Reactions

These compounds are also used in catalysis. Hayati Türkmen et al. (2009) demonstrated the use of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene in the synthesis of imidazolinium salts, which were then applied as catalysts for Suzuki-Miyaura and Heck-Mirozoki cross-coupling reactions (Hayati Türkmen, Rahime Can, B. Çetinkaya, 2009).

Functionalization and Diversification of Organic Compounds

These bromomethyl compounds are used to diversify organic compounds. For instance, the bromination of certain benzene derivatives has been explored for synthesizing sulfur-functionalized benzoquinones, as noted by R. Aitken et al. (2016) (R. Aitken et al., 2016).

Exploration in Supramolecular Chemistry

The compound has relevance in supramolecular chemistry as well. P. Szlachcic et al. (2007) studied the solvates of a related compound, 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, revealing its different conformations and interactions in various solvates (P. Szlachcic, W. Migda, K. Stadnicka, 2007).

Macrocyclic and Heterocyclic Synthesis

This compound derivatives are also utilized in synthesizing macrocyclic and heterocyclic compounds. P. Holý et al. (2010) performed syntheses of electron-rich thiamacrocycles using 1,4-bis(bromomethyl)benzene and its derivatives (P. Holý et al., 2010).

Organic Photovoltaics and Electronic Materials

Its application extends to the field of organic photovoltaics and electronic materials. For example, I. Cianga and Y. Yagcı (2002) used a derivative of this compound for the synthesis and characterization of comb-like polyphenylenes, which are important in the development of organic electronic materials (I. Cianga, Y. Yagcı, 2002).

Future Directions

The future directions of “1,4-Bis(bromomethyl)-2-iodobenzene” could involve its use in the synthesis of novel molecules suitable for the development of optoelectrical devices . Another potential direction could be its use in the synthesis of well-defined block copolymers with adjusted chain lengths .

Mechanism of Action

Target of Action

1,4-Bis(bromomethyl)-2-iodobenzene is a type of halogenated aromatic compound. The primary targets of this compound are likely to be other organic compounds in a chemical reaction, particularly those with nucleophilic sites that can react with the bromomethyl groups .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . The bromomethyl groups on the benzene ring make it highly reactive, allowing it to participate in reactions where the bromine atoms are replaced by other groups . This can lead to significant changes in the structure and properties of the target molecules.

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific reaction and the target molecules involved. It’s worth noting that halogenated aromatic compounds like this one are often used in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the compound could potentially influence a wide range of biochemical pathways depending on its specific applications.

Result of Action

The molecular and cellular effects of this compound’s action would be determined by the specific reactions it participates in. For instance, in a synthetic reaction, it could help form new carbon-carbon bonds, leading to the creation of new organic compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can significantly influence the action, efficacy, and stability of this compound. For example, certain conditions might favor the reaction of the bromomethyl groups with particular nucleophiles, thereby directing the course of the reaction .

Properties

IUPAC Name |

1,4-bis(bromomethyl)-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2I/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIAQKKFLSHREB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)I)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90484012 | |

| Record name | Benzene, 1,4-bis(bromomethyl)-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60017-02-9 | |

| Record name | Benzene, 1,4-bis(bromomethyl)-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90484012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(bromomethyl)-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B1658114.png)

![(5Z)-5-[(3-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658115.png)

![N-methyl-N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B1658116.png)

![N-[1-(5-Methylpyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1658120.png)

![9H-Pyrido[3,4-b]indole, 1,4-dimethyl-](/img/structure/B1658128.png)

![(5Z)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1658137.png)